3,4-Diaminobenzimidamide hydrochloride
Overview
Description
3,4-Diaminobenzimidamide hydrochloride: is a solid compound that appears as white crystals. It is almost insoluble in water at room temperature but can dissolve in organic solvents such as alcohols and ethers . This compound is primarily used as a raw material and intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide hydrochloride can be synthesized by reacting benzonitrile with ammonia under alkaline conditions . The specific synthetic steps can be optimized as needed, but it is generally important to carefully select and control the reaction conditions to ensure product quality and yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on scaling up the reaction while maintaining safety and efficiency. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,4-Diaminobenzimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3,4-Diaminobenzimidamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound’s structure allows it to participate in a range of reactions, influencing its activity and applications .
Comparison with Similar Compounds
- 3,4-Diaminobenzimidamide
- 3,3′-Dichloro-4,4′-diaminodiphenyl methane
- Benzydamine
Comparison: 3,4-Diaminobenzimidamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. For instance, while 3,3′-Dichloro-4,4′-diaminodiphenyl methane is used in different contexts, this compound’s solubility in organic solvents and its specific reactivity make it particularly valuable in organic synthesis .
Properties
IUPAC Name |
3,4-diaminobenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H3,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOATHCWHOMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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